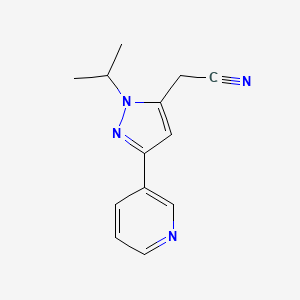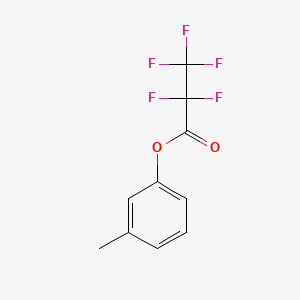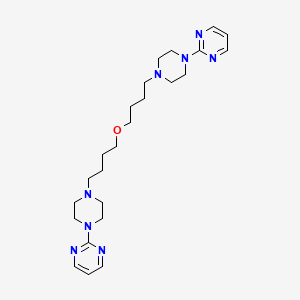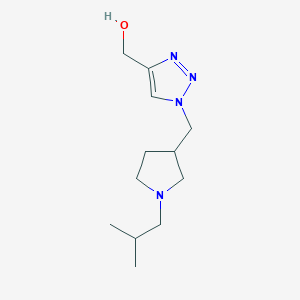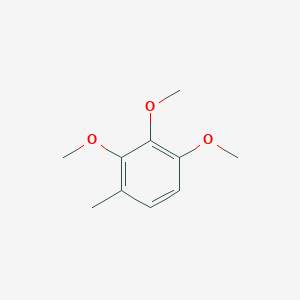
(Z)-N'-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(hydroxymethyl)indoline with N-hydroxyacetimidamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions, typically at room temperature, to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted indoline derivatives. These products can further undergo additional reactions to form more complex molecules with potential biological activities .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential neuroprotective effects. It has shown significant protective effects against oxidative stress-induced cell death in neuronal cells, making it a promising candidate for the treatment of neurodegenerative diseases .
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide has been investigated for its potential anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. In neuroprotection, it exerts its effects by modulating oxidative stress pathways and enhancing cell survival mechanisms. In cancer treatment, it induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-N’-hydroxy-2-(4-(hydroxymethyl)indolin-1-yl)acetimidamide include other indoline derivatives, such as:
- 3-(2,3-dihydroindol-1-yl)-4-(indol-1-yl)maleimide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one
Uniqueness
Its hydroxyl and imidamide groups provide additional sites for chemical modification, making it a versatile compound for various scientific research applications .
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
N'-hydroxy-2-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-16)6-14-5-4-9-8(7-15)2-1-3-10(9)14/h1-3,15-16H,4-7H2,(H2,12,13) |
Clé InChI |
NMGMFEXJYYSIQF-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(C2=CC=CC(=C21)CO)C/C(=N/O)/N |
SMILES canonique |
C1CN(C2=CC=CC(=C21)CO)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)
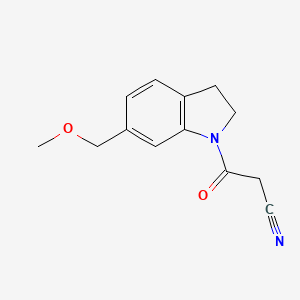

![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
